Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)-
Description
Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)- is a substituted urea derivative characterized by a nitroso (-N=O) group at the 1-position, a methyl group at the same position, and a tetrahydro-2H-pyran-4-yl substituent at the 3-position. The tetrahydro-2H-pyran (THP) moiety introduces steric and electronic effects that influence solubility, stability, and intermolecular interactions.
Properties
CAS No. |
33024-62-3 |
|---|---|
Molecular Formula |
C7H13N3O3 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-methyl-1-nitroso-3-(oxan-4-yl)urea |
InChI |
InChI=1S/C7H13N3O3/c1-10(9-12)7(11)8-6-2-4-13-5-3-6/h6H,2-5H2,1H3,(H,8,11) |
InChI Key |
YNCHGGQBYMXIDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1CCOCC1)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)- typically involves the reaction of 1-methyl-1-nitroso-urea with tetrahydro-2H-pyran-4-ylamine. The reaction is carried out under controlled conditions, often involving the use of solvents such as tetrahydrofuran (THF) and reagents like lithium aluminum hydride (LiAlH4) for reduction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to advancements in various technological applications .
Mechanism of Action
The mechanism of action of Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This interaction can disrupt key biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of "Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)-" and their distinguishing features:
Key Findings from Comparative Analysis
Nitroso-ureas are known for generating reactive species under physiological conditions, enabling DNA cross-linking . The tetrahydro-2H-pyran (THP) substituent confers improved metabolic stability compared to phenyl or pyridyl groups in analogues like 9a or cyanoguanidines .
Linker Length and Head-Group Influence: In cyanoguanidine and pyridyl-head-group analogues (e.g., Compound 17), a 6-carbon linker maximizes antiproliferative activity by balancing hydrophobicity and spatial flexibility . The THP group in the target compound may mimic this effect via its bicyclic structure.
Spectroscopic Differences :
- Infrared (IR) spectra of 9a show characteristic urea C=O stretches at 1660 cm⁻¹, while nitroso-ureas exhibit additional N=O absorption near 1500 cm⁻¹, though specific data for the target compound are lacking .
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